1,6-Dimethyl-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione
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Overview
Description
Preparation Methods
The synthesis of 1,6-Dimethyl-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves multiple steps, including the formation of the pyrimido[5,4-e][1,2,4]triazine core and the introduction of the nitrobenzo[d][1,3]dioxole group. The synthetic route typically involves:
Formation of the pyrimido[5,4-e][1,2,4]triazine core: This can be achieved through a series of condensation reactions involving appropriate precursors.
Introduction of the nitrobenzo[d][1,3]dioxole group: This step often involves nitration reactions followed by coupling with the pyrimido[5,4-e][1,2,4]triazine core.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and scalable processes .
Chemical Reactions Analysis
1,6-Dimethyl-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by the nitro group.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,6-Dimethyl-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an anticancer agent due to its ability to interfere with cell proliferation.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with specific molecular targets. The nitrobenzo[d][1,3]dioxole moiety is known to interact with enzymes and receptors, leading to inhibition of their activity. This can result in the disruption of cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar compounds to 1,6-Dimethyl-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione include:
1,6-Dimethyl-3-(6-methoxybenzo[d][1,3]dioxol-5-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione: This compound has a methoxy group instead of a nitro group, which can alter its reactivity and biological activity.
1,6-Dimethyl-3-(6-chlorobenzo[d][1,3]dioxol-5-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H10N6O6 |
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Molecular Weight |
358.27 g/mol |
IUPAC Name |
1,6-dimethyl-3-(6-nitro-1,3-benzodioxol-5-yl)pyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C14H10N6O6/c1-18-13(21)10-12(16-14(18)22)19(2)17-11(15-10)6-3-8-9(26-5-25-8)4-7(6)20(23)24/h3-4H,5H2,1-2H3 |
InChI Key |
MOXGEPUMUFMPKI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC4=C(C=C3[N+](=O)[O-])OCO4)C |
Origin of Product |
United States |
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